
(D-Arg8)-Inotocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Arg8)-Inotocin is a synthetic analogue of the naturally occurring peptide hormone inotocin. Inotocin is a neuropeptide found in insects and is structurally related to the mammalian hormone oxytocin. This compound has been modified to include D-arginine at the eighth position, which enhances its stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (D-Arg8)-Inotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The D-arginine residue is incorporated at the eighth position during this process. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides. The process is automated and optimized to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the synthesized peptide.
Analyse Chemischer Reaktionen
Types of Reactions: (D-Arg8)-Inotocin can undergo various chemical reactions, including:
Oxidation: The cysteine residues in this compound can form disulfide bonds through oxidation, which is crucial for maintaining the peptide’s three-dimensional structure.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific residues into the peptide chain.
Major Products Formed:
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Formation of reduced this compound with free thiol groups.
Substitution: Various analogues of this compound with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
(D-Arg8)-Inotocin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in insect physiology and behavior, particularly in relation to social behaviors and reproduction.
Medicine: Explored for its potential therapeutic applications, such as in the development of peptide-based drugs for conditions related to oxytocin and vasopressin pathways.
Industry: Utilized in the development of peptide-based materials and as a tool in biochemical assays.
Wirkmechanismus
(D-Arg8)-Inotocin exerts its effects by binding to specific receptors on the surface of target cells. These receptors are typically G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The binding of this compound to its receptor induces conformational changes that trigger downstream signaling events, leading to physiological responses. The molecular targets and pathways involved include the activation of adenylate cyclase, which increases cyclic adenosine monophosphate (cAMP) levels, and the activation of phospholipase C, which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).
Vergleich Mit ähnlichen Verbindungen
Arginine vasopressin (AVP): A mammalian hormone with similar structure and function to inotocin.
Oxytocin: A mammalian hormone involved in social bonding and reproductive behaviors.
Desmopressin (DDAVP): A synthetic analogue of vasopressin with enhanced antidiuretic properties.
Uniqueness of (D-Arg8)-Inotocin: this compound is unique due to its incorporation of D-arginine at the eighth position, which enhances its stability and resistance to enzymatic degradation. This modification allows this compound to maintain its bioactivity for longer periods, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C39H68N14O11S2 |
|---|---|
Molekulargewicht |
973.2 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C39H68N14O11S2/c1-6-19(4)29-36(62)52-30(20(5)54)37(63)49-24(14-27(41)55)33(59)50-25(17-66-65-16-21(40)31(57)48-23(13-18(2)3)34(60)51-29)38(64)53-12-8-10-26(53)35(61)47-22(9-7-11-45-39(43)44)32(58)46-15-28(42)56/h18-26,29-30,54H,6-17,40H2,1-5H3,(H2,41,55)(H2,42,56)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,52,62)(H4,43,44,45)/t19-,20+,21-,22+,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI-Schlüssel |
SIYJZPZEWJFZRZ-YEDNXIKFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)N)C(=O)N2CCC[C@H]2C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC(C)C)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


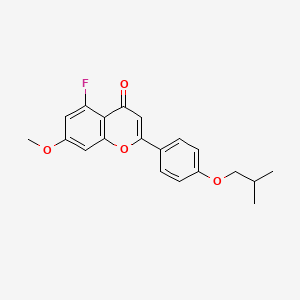
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)


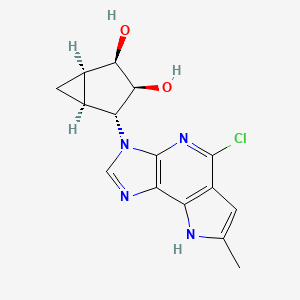
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
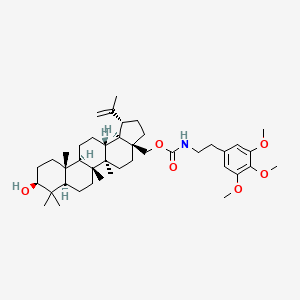
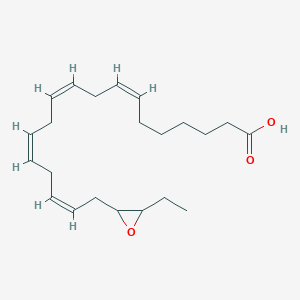
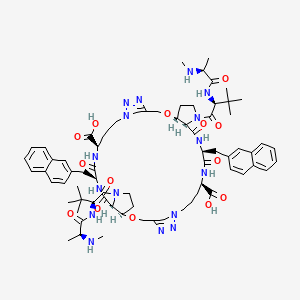

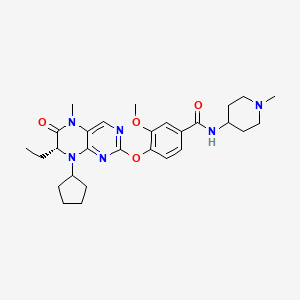

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)

